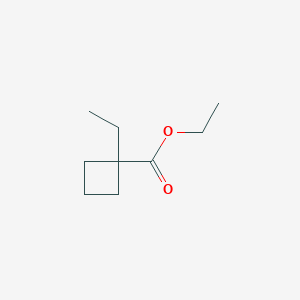

Ethyl 1-ethylcyclobutane-1-carboxylate

Description

Ethyl 1-ethylcyclobutane-1-carboxylate is a specific molecule within the larger class of cyclobutane (B1203170) derivatives. Its academic relevance is understood by first examining the importance of the core cyclobutane structure in chemical sciences. The compound is noted as a building block for protein degraders, indicating its use in specialized research applications. calpaclab.com

Table 1: Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.225 g/mol |

| CAS Number | 783305-70-4 |

Data sourced from CP Lab Safety calpaclab.com

The cyclobutane ring, a four-membered carbocycle, is a crucial structural motif in organic chemistry. calpaclab.com Its significance stems from the inherent ring strain, which makes it a versatile intermediate for complex chemical transformations. nist.gov This strain facilitates reactions such as ring expansions and ring-opening processes, allowing chemists to construct more intricate molecular architectures. calpaclab.com

Cyclobutane derivatives are not merely synthetic curiosities; they are integral components of numerous natural products with significant biological activities, including terpenoids, alkaloids, and steroids. sigmaaldrich.com These natural compounds often derive their unique properties from the specific three-dimensional arrangement imposed by the cyclobutane core. sigmaaldrich.com For instance, certain cyclobutane-containing amino acids and peptides exhibit protective properties against UV radiation. nist.gov The controlled synthesis of these four-membered rings is a key challenge and an area of active research, with methods like [2+2] cycloaddition being a common strategy. nist.gov The ability to selectively cleave bonds within the cyclobutane ring provides a powerful tool for synthetic chemists, enabling the generation of complex structures that would be difficult to achieve otherwise. sigmaaldrich.com

Cyclobutane carboxylates and their corresponding esters, such as this compound, represent an important subclass of cyclobutane derivatives. These compounds serve as versatile intermediates, allowing for the introduction of the cyclobutane moiety into larger, more complex molecules. cymitquimica.com The ester functional group can be readily transformed into other functionalities, further enhancing the synthetic utility of these building blocks.

In academic research, the synthesis and reactions of cyclobutane esters are well-documented. For example, the preparation of diethyl 1,1-cyclobutanedicarboxylate, a related diester, can be achieved through the reaction of diethyl malonate with 1,3-dibromopropane. chemicalbook.com Such synthetic routes provide access to a wide range of substituted cyclobutane structures.

The unique structural and electronic properties imparted by the cyclobutane ring make these esters valuable in fields like medicinal chemistry and materials science. cymitquimica.com However, the characterization of cyclobutane-containing molecules can be challenging. The conformational flexibility of the cyclobutane ring can lead to unpredictable NMR chemical shifts, which have been described as "rather erratic," complicating structural elucidation. chemicalbook.com Despite these challenges, the development of new synthetic strategies to create complex cyclobutane rings continues to be a focus of chemical literature, driven by the potent biological activities of natural products containing this scaffold. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-ethylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-9(6-5-7-9)8(10)11-4-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLROCVGBPGLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654005 | |

| Record name | Ethyl 1-ethylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783305-70-4 | |

| Record name | Ethyl 1-ethylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Mechanistic Investigations of Cyclobutane Ring Systems

Analysis of Ring Strain in Cyclobutane (B1203170) Derivatives and its Implications for Reactivity

Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.orglibretexts.org This strain is a combination of angle strain, resulting from distorted bond angles, and torsional strain, which arises from eclipsing interactions between adjacent bonds. wikipedia.orglibretexts.org In cyclobutane, the total ring strain is significant, calculated to be approximately 110 kJ/mol (26.3-26.4 kcal/mol). wikipedia.orglibretexts.orglibretexts.org This high degree of strain makes the ring susceptible to cleavage under various conditions, a property that can be harnessed in organic synthesis. researchgate.net

Contributions of Angle Strain and Torsional Strain

The instability of the cyclobutane ring is primarily due to two factors: angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com

Angle Strain : Carbon atoms in alkanes ideally adopt a tetrahedral geometry with bond angles of 109.5°. libretexts.orgmasterorganicchemistry.com If cyclobutane were a perfect, planar square, the internal C-C-C bond angles would be 90°, a significant deviation from the ideal. wikipedia.orgmasterorganicchemistry.com This compression of bond angles leads to inefficient overlap of atomic orbitals, creating weaker C-C bonds and storing potential energy, which is known as angle strain or Baeyer strain. libretexts.orgmasterorganicchemistry.com

Torsional Strain : In a hypothetical planar cyclobutane, all hydrogen atoms on adjacent carbon atoms would be in an eclipsed conformation. lumenlearning.compressbooks.pub This arrangement forces the electron clouds of the C-H bonds into close proximity, resulting in repulsive interactions and a higher energy state known as torsional or Pitzer strain. wikipedia.orglibretexts.org

To alleviate this torsional strain, the cyclobutane ring is not flat. Instead, it adopts a puckered or "butterfly" conformation. lumenlearning.comlibretexts.orgdalalinstitute.com In this conformation, one carbon atom is bent out of the plane of the other three by about 25°. libretexts.orgpressbooks.pub This puckering slightly increases the angle strain by further compressing the C-C-C bond angles to about 88°, but it significantly reduces the torsional strain by moving the adjacent C-H bonds away from a perfectly eclipsed arrangement. wikipedia.orglibretexts.orglumenlearning.comlibretexts.org The final puckered geometry represents the minimum-energy balance between these two opposing strain effects. libretexts.orgpressbooks.pub

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Strain Contribution(s) | Ring Conformation |

|---|---|---|---|

| Cyclopropane | 27.5 - 29 | Angle and Torsional | Planar |

| Cyclobutane | 26.3 - 26.4 | Angle and Torsional | Puckered (Butterfly) |

| Cyclopentane | 6.2 - 7.4 | Torsional | Envelope/Twist |

Influence of Substituents on Cyclobutane Ring Conformation and Strain Energy

The puckered nature of the cyclobutane ring creates two distinct positions for substituents: axial and equatorial. A substituent in an axial position points roughly perpendicular to the average plane of the ring, while an equatorial substituent points outwards from the ring's perimeter. Generally, larger substituents prefer the equatorial position to minimize steric interactions. researchgate.net For a 1,1-disubstituted cyclobutane like the title compound, the puckering dynamics will be influenced by the steric demands of both the ethyl group and the ethyl carboxylate group, leading to a conformational equilibrium that minimizes unfavorable interactions.

Computational Chemistry Approaches for Cyclobutane Systems

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules like Ethyl 1-ethylcyclobutane-1-carboxylate. Methods such as Density Functional Theory (DFT) allow for detailed exploration of the conformational landscape and electronic properties of complex cyclobutane derivatives. acs.org

Density Functional Theory (DFT) Studies on Cyclobutane Derivatives

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions and the conformational preferences of cyclic molecules. acs.orgbeilstein-journals.org It offers a good balance between computational cost and accuracy for systems like substituted cyclobutanes.

DFT calculations are instrumental in identifying the stable conformations (energy minima) and the transition states for their interconversion. bohrium.com For substituted cyclobutanes, DFT can be used to map the potential energy surface associated with the ring-puckering motion. researchgate.netnih.gov

The puckering of the cyclobutane ring is not static; the ring can invert, passing through a planar transition state, which allows the axial and equatorial positions to interchange. saskoer.ca The energy barrier for this inversion is very low in unsubstituted cyclobutane. saskoer.ca However, substituents significantly influence this process. A computational study on 2-substituted cyclobutane-α-amino acid derivatives revealed that a substituent fixed in an equatorial position modulates the conformational preference of the ring-puckering. nih.gov In the case of this compound, DFT calculations would be able to determine the precise puckering angle and the energetic preference for placing the larger ethyl carboxylate group in either a pseudo-axial or pseudo-equatorial position relative to the ethyl group, thereby identifying the global energy minimum conformation.

| Parameter | Computed Value [CCSD(T)/aug-cc-pVTZ] | Reference |

|---|---|---|

| Equilibrium C-C bond length | 1.554 Å | nih.gov |

| Equilibrium C-C-C bond angle | 88.1° | nih.gov |

| Equilibrium Puckering Angle (θ) | 29.68° | nih.gov |

| Puckering Barrier (Planar Transition State) | ~498 cm⁻¹ (~1.42 kcal/mol) | nih.gov |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.netnumberanalytics.com MEP maps are invaluable for predicting reactivity, as they highlight electron-rich and electron-poor regions. numberanalytics.comresearchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow Regions : Indicate areas of neutral or intermediate potential.

For a cyclobutane ester like this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen of the ester group. This is due to the high electronegativity of the oxygen atom and the presence of its lone pair electrons. This electron-rich site is the most likely point of interaction for electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon and the hydrogens on the ethyl groups would likely show regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis provides a visual guide to the molecule's reactive sites, complementing the structural information obtained from conformational analysis. researchgate.net

Elucidation of Reaction Mechanisms via DFT Calculations

Density Functional Theory (DFT) calculations are a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. mdpi.com In the context of this compound, DFT can provide profound insights into potential reaction mechanisms, such as ring-opening, rearrangements, and reactions at the ester functionality.

DFT calculations allow for the mapping of potential energy surfaces for a given reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate. For instance, in a study on the stereospecific synthesis of cyclobutanes from pyrrolidines, DFT calculations were instrumental in identifying the rate-determining step, which was the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org A similar approach could be applied to understand the thermal or photochemical decomposition of this compound.

Moreover, DFT can elucidate the role of catalysts in reactions involving cyclobutane derivatives. For example, in the context of lactonization of cyclobutane carboxylic acid, DFT calculations have revealed the role of dual ligands in facilitating the activation of C-C bonds. researchgate.net By modeling the interaction of this compound with various catalysts, one could predict the most effective catalytic system for a desired transformation.

To illustrate the kind of data generated from such studies, the following table presents hypothetical activation energies for different potential reaction pathways of a generic substituted cyclobutane, as would be determined by DFT calculations.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Ring Opening (Conrotatory) | TS1 | 25.8 |

| Ring Opening (Disrotatory) | TS2 | 35.2 |

| Ester Hydrolysis (Acid-Catalyzed) | TS3 | 18.5 |

| Decarboxylation | TS4 | 45.1 |

This table is illustrative and does not represent experimentally verified data for this compound.

Electronic Structure Theory and Reactivity Indices Applied to Cyclobutanes

Electronic structure theory provides the foundation for understanding the distribution of electrons within a molecule and how this distribution governs its reactivity. For this compound, an analysis of its electronic structure can pinpoint sites susceptible to nucleophilic or electrophilic attack.

Reactivity indices, derived from conceptual DFT, are powerful tools for predicting chemical reactivity. Some key indices include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can identify the most electrophilic and nucleophilic sites.

Global Hardness and Softness: These concepts relate to the molecule's resistance to changes in its electron distribution. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index: This provides a quantitative measure of a molecule's ability to accept electrons.

By calculating these indices for this compound, one could predict its behavior in various chemical environments. For example, the carbonyl carbon of the ester group is expected to be a primary electrophilic site, while the oxygen atoms would be nucleophilic centers. The strained C-C bonds of the cyclobutane ring also present unique electronic features that can be quantified.

The following table provides a hypothetical set of calculated reactivity indices for a cyclobutane derivative, illustrating the insights that can be gained.

| Atom/Group | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Local Softness (s+) |

| Carbonyl Carbon | 0.05 | 0.25 | 0.18 |

| Carbonyl Oxygen | 0.32 | 0.08 | 0.06 |

| Ring Carbon (alpha to ester) | 0.12 | 0.15 | 0.11 |

| Ring Carbon (beta to ester) | 0.08 | 0.10 | 0.09 |

This table is illustrative and does not represent experimentally verified data for this compound.

Theoretical Models for Ring Opening and Cleavage Processes

The inherent ring strain in cyclobutane systems, including this compound, makes them susceptible to ring-opening and cleavage reactions. Theoretical models, often built upon computational studies, are crucial for understanding the factors that govern these processes.

One of the most well-known theoretical frameworks is the Woodward-Hoffmann rules, which predict the stereochemical outcome of pericyclic reactions, including the electrocyclic ring-opening of cyclobutenes to butadienes. While this compound is a saturated cyclobutane, the principles of orbital symmetry that underpin these rules are still relevant to understanding C-C bond cleavage.

Computational studies can model the bond-breaking process, identifying the lowest energy pathways for ring opening. For example, theoretical investigations into the cyclobutylcarbinyl to 4-pentenyl radical rearrangement have utilized DFT to study the effects of substituents on the ring-opening process. nih.gov Similar models could be developed for this compound to predict how the ethyl and carboxylate substituents influence the stability of the ring and the energetics of its cleavage.

Furthermore, computational models can explore the mechanisms of metal-catalyzed C-C bond cleavage, a significant area of research in organic synthesis. researchgate.net These models can reveal the intricate details of how a metal catalyst interacts with the cyclobutane ring, leading to its cleavage and the formation of new products. For instance, a proposed mechanism for the ring-opening of bicyclobutanes involves the coordination of the bicyclobutane to a Lewis acid catalyst, followed by nucleophilic attack. acs.org

Reactivity and Transformation Pathways of Cyclobutane Esters

Ring-Opening Reactions and Associated Mechanisms

Due to significant ring strain, cyclobutane (B1203170) derivatives are susceptible to reactions that involve cleavage of the C-C bonds within the ring. researchgate.net These transformations can be initiated by thermal, catalytic, oxidative, reductive, nucleophilic, or electrophilic means.

Thermally Induced Ring Opening and Biradical Intermediates

The thermal decomposition of cyclobutanes is a classic example of a Woodward-Hoffmann forbidden reaction that proceeds through a biradical mechanism. nih.gov When heated, the cyclobutane ring can undergo homolytic cleavage of a C-C bond to form a 1,4-biradical intermediate. researchgate.netresearchgate.net This biradical species is not stable and can undergo several subsequent reactions, including reversion to the cyclobutane, or fragmentation to form two alkene molecules. For ethyl 1-ethylcyclobutane-1-carboxylate, this would theoretically lead to the formation of ethene and ethyl 3-pentenoate.

The activation energy for the thermal cycloreversion of cyclobutane is significant, reflecting the energy required to break a C-C bond. nih.gov The presence of substituents on the ring can influence the stability of the biradical intermediate and thus affect the reaction rate and product distribution.

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Initiation | Thermal energy promotes homolytic C-C bond cleavage. | Requires elevated temperatures to overcome the activation energy. |

| Intermediate | Formation of a 1,4-biradical species. researchgate.netresearchgate.net | The ethyl and carboxylate substituents would be located on the radical carbons. |

| Products | Typically results in the formation of two alkene molecules. | Expected products are ethene and ethyl 3-pentenoate. |

| Mechanism | Follows a non-concerted, biradical pathway. nih.gov | The stereochemistry of the products would depend on the rotational dynamics of the biradical. |

Catalytic Ring Opening (e.g., Transition Metal Mediated C-C Cleavage)

Transition metals can catalyze the cleavage of C-C bonds in strained ring systems like cyclobutanes. snnu.edu.cnillinois.edu This process often involves the oxidative addition of a C-C bond to a low-valent metal center, forming a metallacyclopentane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or β-carbon elimination, to yield a variety of ring-opened products. researchgate.net

For this compound, a transition metal catalyst, such as rhodium or palladium, could insert into one of the C-C bonds of the cyclobutane ring. The subsequent reaction pathway would be influenced by the nature of the metal, the ligands, and the reaction conditions. This approach offers a powerful method for the controlled functionalization of the cyclobutane core.

Oxidative and Reductive Ring Fragmentations

The cyclobutane ring can be cleaved under both oxidative and reductive conditions. Oxidative cleavage can be achieved using various oxidizing agents, which can lead to the formation of dicarboxylic acids or other oxygenated products. Conversely, reductive fragmentation often involves the use of dissolving metals or catalytic hydrogenation, which can result in the formation of alkanes or alcohols.

The specific products of these reactions for this compound would depend on the reagents and conditions employed. For instance, strong oxidation could potentially yield 3-ethyl-3-carboxy-pentanedioic acid, while reduction might lead to the formation of 3-ethylpentane-1,1-diol after reduction of the ester group.

Nucleophilic and Electrophilic Ring Transformations

While unsubstituted cyclobutane is relatively inert to nucleophiles and electrophiles, the presence of activating groups can facilitate ring-opening reactions. chemistryviews.org In donor-acceptor cyclobutanes, where the ring is substituted with both electron-donating and electron-withdrawing groups, nucleophilic attack can lead to ring opening. acs.orgfigshare.com For this compound, the ester group acts as an electron-withdrawing group. While it lacks a strong electron-donating group, strong nucleophiles might still induce ring opening under certain conditions.

Electrophilic attack on the cyclobutane ring is less common but can occur, particularly if the ring is substituted with groups that can stabilize a positive charge. Lewis acids can catalyze the ring-opening of cyclobutanes, especially those with activating substituents. acs.org

Reactivity of Ester and Alkyl Substituents on the Cyclobutane Ring

Beyond the reactions involving the cyclobutane ring itself, the ester and ethyl substituents also exhibit their characteristic reactivity.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound can undergo hydrolysis under acidic or basic conditions to yield 1-ethylcyclobutane-1-carboxylic acid and ethanol (B145695). chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. libretexts.org

| Condition | Catalyst | Products | Reversibility |

|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄, HCl) | 1-Ethylcyclobutane-1-carboxylic acid and Ethanol | Reversible |

| Basic (Saponification) | Strong base (e.g., NaOH, KOH) | Salt of 1-Ethylcyclobutane-1-carboxylic acid and Ethanol | Irreversible |

Transesterification, the conversion of one ester to another, is also a key reaction. mdpi.com By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the corresponding ester of the new alcohol can be formed. organic-chemistry.org For example, reaction with methanol (B129727) would yield mthis compound.

Substitution Reactions at Alkyl or Ester Moieties

The reactivity of this compound at its peripheral groups primarily involves transformations of the ester functionality. These reactions are fundamental in modifying the compound's structure and properties.

One of the most common substitution reactions involving the ester moiety is hydrolysis , which can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and involves heating the ester with water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uk This reaction is reversible and leads to the formation of 1-ethylcyclobutane-1-carboxylic acid and ethanol. libretexts.orgnih.gov The mechanism for the acid-catalyzed hydrolysis of esters, known as the AAC2 mechanism, involves a two-step process initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. mdpi.com

Base-catalyzed hydrolysis , also known as saponification , is an irreversible reaction that is typically carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.orgijcce.ac.ir This process yields ethanol and the corresponding carboxylate salt, in this case, sodium 1-ethylcyclobutanecarboxylate. libretexts.org The generally accepted mechanism for this reaction is the BAC2 mechanism, which involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate that then collapses to release the alkoxide. mdpi.comresearchgate.net

The table below summarizes the key aspects of the hydrolysis of this compound.

| Reaction Type | Catalyst | Products | Reversibility |

| Acid Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | 1-Ethylcyclobutane-1-carboxylic acid, Ethanol | Reversible |

| Base Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Sodium 1-ethylcyclobutanecarboxylate, Ethanol | Irreversible |

Cascade and Domino Reactions Involving Cyclobutane Esters

The inherent ring strain of the cyclobutane core in this compound makes it a prime candidate for participating in cascade and domino reactions. These reactions, where multiple bond-forming or breaking events occur in a single synthetic operation without the isolation of intermediates, offer an efficient route to complex molecular architectures. 20.210.105

Research on related cyclobutane systems has demonstrated their utility in such transformations. For instance, the strain release of the cyclobutane ring can be the driving force for palladium-mediated cascade reactions. mdpi.com Although not specifically demonstrated for this compound, it is plausible that it could undergo similar transformations.

A notable example in the literature involves a Lewis acid-mediated rearrangement of a cyclobutene (B1205218) diester, which proceeds through an intramolecular oxa-Michael addition to form a cyclobutanone (B123998) intermediate. This is followed by methanolysis in a cascade fashion to yield a highly functionalized tetrahydrofuran. publish.csiro.au This highlights the potential of cyclobutane esters to undergo complex rearrangements and additions triggered by appropriate reagents.

Furthermore, Brønsted acid catalysis has been shown to initiate a cascade ring-opening and double cyclization of 3-ethoxy cyclobutanones, leading to the formation of bicyclic nonane (B91170) derivatives. documentsdelivered.com This type of reactivity underscores the potential for the cyclobutane ring in this compound to be strategically opened and reconfigured into more complex polycyclic systems.

The following table provides examples of cascade reactions involving cyclobutane derivatives, which can be considered analogous to the potential reactivity of this compound.

| Reaction Type | Substrate Type | Trigger | Key Transformations |

| Palladium-Mediated Cascade | Cyclobutane System | Strain Release | Ring opening, subsequent bond formations |

| Lewis Acid-Mediated Rearrangement | Cyclobutene Diester | Lewis Acid | Intramolecular oxa-Michael, methanolysis |

| Brønsted Acid-Catalyzed Cascade | 3-Ethoxy Cyclobutanone | Brønsted Acid | Ring-opening, double cyclization |

These examples from the broader class of cyclobutane derivatives strongly suggest that this compound possesses a latent reactivity that can be harnessed in cascade and domino sequences to generate molecular complexity efficiently. The specific pathways would, of course, be dependent on the reaction conditions and the nature of the other reagents involved.

Spectroscopic Characterization and Analytical Method Development for Cyclobutane Esters

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For cyclobutane (B1203170) esters, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are employed to map out atomic connectivity.

In the case of a related compound, Ethyl cyclobutanecarboxylate (B8599542), the ¹H NMR spectrum shows distinct signals for the ethyl ester protons and the cyclobutane ring protons. chemicalbook.comnih.gov For Ethyl 1-ethylcyclobutane-1-carboxylate, the spectrum is expected to be more complex due to the additional ethyl group at the C1 position, which breaks the symmetry of the ring protons.

Expected ¹H NMR Spectral Data for this compound:

| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| -C(O)-O-CH₂- | ~4.1 | Quartet | 2H |

| Ring -CH₂-CH₃ | ~0.9 | Triplet | 3H |

| Ring -CH₂-CH₃ | ~1.7 | Quartet | 2H |

Expected ¹³C NMR Spectral Data for this compound:

| Carbon | Chemical Shift (δ, ppm) (Estimated) |

|---|---|

| C =O | ~175 |

| -O-C H₂-CH₃ | ~60 |

| Quaternary Ring Carbon (C1) | ~50 |

| Ring Methylene Carbons (C2, C3, C4) | 20 - 35 |

| Ring -C H₂-CH₃ | ~25 |

| -O-CH₂-C H₃ | ~14 |

A significant challenge in the NMR analysis of cyclobutane derivatives arises from the ring's fluxional nature. nih.gov The cyclobutane ring is not perfectly planar but exists in a dynamic equilibrium of puckered conformations, rapidly "flipping" at room temperature. nih.govwikipedia.org This rapid conformational change, occurring on the NMR timescale, leads to the averaging of signals for axial and equatorial protons, simplifying the spectrum but obscuring detailed stereochemical information. wikipedia.org

This fluxionality results in unpredictable chemical shifts that have been described as "erratic". nih.gov Furthermore, the proton-proton coupling constants (J-values), which are typically used to determine dihedral angles and relative stereochemistry in cyclic systems, can be highly variable in cyclobutanes. For instance, both cis and trans vicinal coupling constants can fall within overlapping ranges (cis: 4.6–11.5 Hz, trans: 2.0–10.7 Hz), making unambiguous stereochemical assignments based on coupling constants alone difficult. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups present in a molecule. umsystem.edu For this compound, these methods confirm the presence of the ester group and the saturated cyclobutane ring.

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Another significant band corresponds to the C-O stretching vibration of the ester. The presence of the cyclobutane ring is indicated by C-H stretching vibrations and various CH₂ bending and ring deformation modes. dtic.mildocbrown.info Raman spectroscopy provides complementary information, particularly for the less polar bonds of the carbon skeleton. nih.gov

Key Vibrational Frequencies for this compound:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretch | ~1735 | Strong, Sharp |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| CH₂ (Ring) | Scissoring | ~1450 | Medium |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol . In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation.

The fragmentation of cyclobutane esters is influenced by both the ring and the ester functional group. Common fragmentation pathways for cycloalkanes involve the loss of small neutral molecules like ethene (C₂H₄). jove.com Esters typically fragment via cleavage adjacent to the carbonyl group or through rearrangements like the McLafferty rearrangement. libretexts.org For the related Ethyl cyclobutanecarboxylate, prominent peaks are observed at m/z values corresponding to the loss of an ethoxy group (-OC₂H₅) and other fragments. nist.govbartleby.com

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 128 | [M - C₂H₄]⁺ | Loss of ethene from the ring |

| 111 | [M - OC₂H₅]⁺ | α-cleavage, loss of ethoxy radical |

| 83 | [C₅H₇O]⁺ or [C₆H₁₁]⁺ | Ring opening and subsequent fragmentation |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable single crystal can be grown. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, which would unambiguously define the puckering of the cyclobutane ring and the orientation of the substituent groups in the solid state. researchgate.net

For a chiral molecule like a substituted cyclobutane ester, X-ray crystallography can establish the absolute configuration of stereocenters without ambiguity. nih.gov By analyzing the anomalous dispersion of X-rays, the absolute structure can be determined, often quantified by the Flack parameter. nih.gov While no crystal structure for this compound is publicly available, this method remains the gold standard for absolute stereochemical assignment in the field. rsc.org

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography, Preparative TLC)

Chromatographic techniques are essential for the purification and analysis of cyclobutane esters from reaction mixtures. ed.gov Column chromatography and preparative thin-layer chromatography (TLC) are widely used methods for isolating compounds on a laboratory scale. libretexts.orgchemrxiv.org

These methods operate on the principle of differential partitioning of components between a stationary phase (commonly silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture). libretexts.org For a moderately polar compound like this compound, a typical separation would involve a silica gel stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The separation progress is monitored by analytical TLC. Once separated on the column, the pure compound is collected in fractions. Preparative TLC is a useful alternative for purifying smaller quantities (<100 mg) of material. chemrxiv.org

Applications of Cyclobutane Carboxylates and Esters in Advanced Organic Synthesis

Cyclobutanes as Versatile Molecular Building Blocks in Chemical Synthesis

Cyclobutane (B1203170) derivatives serve as fundamental scaffolds in the construction of complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ailifechemicals.com The four-membered ring is not merely a passive component; its high reactivity and distinct three-dimensional structure can be exploited to achieve specific synthetic goals. researchgate.net Methods such as [2+2] cycloadditions are commonly employed to construct the cyclobutane core, often yielding densely functionalized structures that are amenable to further diversification. mdpi.comnih.gov

The presence of a carboxylate or ester group on the cyclobutane ring is particularly advantageous. This functional group can be transformed into a wide array of other functionalities, such as amides, alcohols, and other carbon-carbon bonds. ontosight.ai For instance, the development of photosensitized [2+2] cycloadditions with vinyl boronate esters provides direct access to complex cyclobutane scaffolds. The resulting boronate esters can then undergo numerous subsequent reactions, including arylations, fluorinations, and homologations, demonstrating the modularity of this approach. nih.gov This versatility allows for the rapid generation of molecular diversity from a common cyclobutane intermediate. researchgate.netnih.gov

Furthermore, bicyclo[1.1.0]butanes (BCBs), which possess even greater ring strain than simple cyclobutanes, have emerged as powerful building blocks. Their reactions, often driven by strain release, provide access to a rich variety of complex molecular scaffolds, including functionalized cyclobutanes. nih.govnih.gov The strategic use of these strained systems highlights the creative ways chemists can leverage thermodynamics to drive the synthesis of intricate molecular targets.

Strategies for the Synthesis of Complex Molecular Architectures

The unique geometry and reactivity of cyclobutane carboxylates and esters make them ideal starting points for the synthesis of complex molecular architectures. Their rigid framework can be used to control stereochemistry and to introduce multiple functional groups in a predictable manner. mdpi.com

Cyclobutane moieties are found in a diverse array of natural products, many of which exhibit significant biological activities. nih.govrsc.org These natural products often feature complex, polycyclic ring systems with multiple stereogenic centers. nih.govrsc.org The synthesis of these molecules represents a significant challenge, and cyclobutane intermediates often play a pivotal role in successful synthetic strategies. rsc.orgresearchgate.net

One of the key challenges in natural product synthesis is the stereocontrolled construction of the carbon skeleton. acs.org Cyclobutane-containing building blocks, derived from methods like photochemical [2+2] cycloadditions, provide a robust platform for establishing the desired stereochemistry early in a synthetic sequence. baranlab.org For example, the total synthesis of various natural products has relied on the strategic disconnection of the target molecule to a cyclobutane-containing precursor. rsc.org

Recent advances have focused on developing catalytic and enantioselective methods for the construction of chiral cyclobutanes. nih.govresearchgate.net These methods are crucial for accessing the specific stereoisomers required for biological activity. C–H functionalization logic has also emerged as a powerful strategy, allowing for the direct and selective modification of the cyclobutane ring, thereby streamlining the synthesis of complex natural products like the dictazoles and piperarborenines. acs.orgacs.org

Table 1: Examples of Natural Product Families Containing Cyclobutane Moieties

| Natural Product Family | Key Structural Feature | Common Synthetic Precursor Type |

| Piperarborenines | Pseudodimeric cyclobutane | Olefin for photocycloaddition |

| Dictazoles | Unsymmetrical, tetra-substituted cyclobutane | Functionalized cyclobutane carboxylate |

| Truxinates/Truxillates | Dimeric cyclobutane core | Cinnamic acid derivatives |

| Anthocertotonic Acid | Unsymmetrical cyclobutane | Cyclobutane with directing group for C-H functionalization |

In medicinal chemistry and drug discovery, controlling the three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. The rigid, non-planar structure of the cyclobutane ring makes it an excellent scaffold for imposing conformational constraints on a molecule. lifechemicals.comresearchgate.net By incorporating a cyclobutane ring, chemists can "lock" a molecule into a specific shape, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.net

This strategy, sometimes referred to as "escaping from flatland," moves away from traditional, often planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds. researchgate.net Cyclobutane carboxylates and carboxamides are common motifs used for this purpose. researchgate.net The cyclobutane unit can act as a bioisostere for other groups, such as double bonds or cyclopropanes, while offering a different spatial arrangement of substituents. lifechemicals.com Unlike a double bond, the cyclobutane ring does not significantly alter the electronic properties of the molecule, which can be advantageous for maintaining desired reactivity or biological activity. lifechemicals.com The development of synthetic methods that allow for the precise, stereocontrolled synthesis of substituted cyclobutanes is therefore highly valuable for creating libraries of conformationally restricted molecules for drug discovery programs. researchgate.net

Role in Catalysis and Ligand Design

The rigid framework of the cyclobutane ring has also been exploited in the design of ligands for transition metal catalysis. The specific geometry and stereochemistry of a ligand are crucial for controlling the outcome of a catalytic reaction, particularly in asymmetric catalysis where the creation of a single enantiomer of a product is desired.

By incorporating a cyclobutane scaffold, ligands can be designed with well-defined bite angles and steric properties. This can influence the coordination environment around the metal center, leading to high levels of stereoselectivity in catalytic transformations. acs.org For example, chiral cyclobutane-based ligands have been used in a variety of catalytic reactions. The synthesis of these ligands often relies on the stereoselective functionalization of cyclobutane precursors, including those bearing carboxylate groups that can be converted into coordinating moieties. mdpi.com

Furthermore, cyclobutane derivatives themselves can be the substrates in novel catalytic reactions. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of complex cyclobutane derivatives. nih.gov The interplay between the ligand, the metal catalyst, and the cyclobutane substrate can lead to the development of powerful new synthetic methodologies. The unique reactivity of strained ring systems like cyclobutanes continues to inspire the development of new catalytic processes for building complex molecular architectures. researchgate.netscispace.com

Emerging Trends and Future Research Directions in Cyclobutane Ester Chemistry

Development of Novel and Efficient Synthetic Methodologies for Cyclobutane (B1203170) Esters

The construction of the cyclobutane core has been a long-standing challenge in organic synthesis. However, recent years have witnessed the development of innovative and efficient methods for the synthesis of cyclobutane esters, moving beyond classical approaches.

The [2+2] cycloaddition remains a cornerstone for cyclobutane synthesis. nih.gov Photochemical [2+2] cycloadditions, in particular, have seen a resurgence with the advent of visible-light photoredox catalysis. This technique allows for the generation of radical ion intermediates under mild conditions, leading to the formation of cyclobutane rings with high efficiency. organic-chemistry.org For instance, the use of ruthenium or iridium photocatalysts can promote the cycloaddition of enones and alkenes, offering a powerful tool for constructing complex cyclobutane structures. organic-chemistry.org Beyond photochemistry, Lewis acid-promoted and transition-metal-catalyzed [2+2] cycloadditions have expanded the scope and applicability of this reaction, enabling the synthesis of a wide array of substituted cyclobutane esters.

A paradigm shift in cyclobutane synthesis has been the exploration of strain-release reactions of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). The inherent ring strain in BCBs can be harnessed to drive the formation of functionalized cyclobutanes through reactions with a variety of nucleophiles and electrophiles. acs.orgresearchgate.net This strategy has proven to be particularly effective for the synthesis of 1,3-disubstituted cyclobutanes.

Other emerging methodologies include the direct C–H functionalization of pre-existing cyclobutane rings, which offers a direct route to introduce complexity without the need for pre-functionalized starting materials. acs.org Additionally, ring contraction of larger rings, such as pyrrolidines, has been shown to be a viable, albeit less common, method for the stereoselective synthesis of cyclobutanes. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Cyclobutane Esters

| Methodology | Description | Advantages | Key Research Findings |

|---|---|---|---|

| Visible-Light Photoredox [2+2] Cycloaddition | Utilizes photocatalysts (e.g., Ru, Ir complexes) to promote cycloaddition via radical ion intermediates under mild visible light irradiation. | Mild reaction conditions, high efficiency, good functional group tolerance. | Effective for enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org |

| Strain-Release Reactions of Bicyclo[1.1.0]butanes (BCBs) | Ring-opening of highly strained BCBs with nucleophiles or electrophiles to form functionalized cyclobutanes. | Access to unique substitution patterns, particularly 1,3-disubstitution. | Lewis acid catalysis enables highly selective synthesis of 1,1,3-trisubstituted cyclobutanes. acs.org |

| Direct C–H Functionalization | Introduction of functional groups directly onto the C–H bonds of a pre-formed cyclobutane ring, often using a directing group. | High atom economy, late-stage functionalization of complex molecules. | Carbonyl groups can act as latent directing groups for C–H functionalization. acs.org |

| Ring Contraction | Conversion of larger carbocycles or heterocycles (e.g., pyrrolidines) into cyclobutane derivatives. | Offers alternative stereochemical outcomes. | Stereoretentive formation of cyclobutanes from pyrrolidines has been demonstrated. mdpi.com |

Advancements in Asymmetric and Stereoselective Transformations

The biological activity of cyclobutane-containing molecules is often critically dependent on their stereochemistry. Consequently, the development of asymmetric and stereoselective methods for the synthesis of chiral cyclobutane esters is a major focus of current research.

Significant progress has been made in enantioselective [2+2] cycloadditions. Organocatalysis has emerged as a powerful tool, with chiral amines and Brønsted acids being used to catalyze the enantioselective formation of cyclobutanes from prochiral starting materials. Furthermore, the use of chiral Lewis acids and transition metal complexes continues to provide new avenues for stereocontrol in these reactions.

Another key strategy is the enantioselective functionalization of prochiral cyclobutenes. Transition metal catalysis, particularly with palladium, cobalt, and copper, has enabled a variety of asymmetric transformations, including hydroarylations, diarylations, and Michael additions to cyclobutene (B1205218) esters. escholarship.org These methods allow for the creation of multiple stereocenters with high levels of control.

Strain-release reactions of BCBs have also been rendered asymmetric. The use of chiral ligands in transition-metal-catalyzed ring-opening reactions has allowed for the synthesis of enantioenriched cyclobutane derivatives. For example, chiral boronic esters featuring a cyclobutane ring have been synthesized with high enantioselectivity through this approach.

Integration of Green Chemistry Principles in Scalable and Industrial Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes for cyclobutane esters, with a focus on improving sustainability and reducing environmental impact. A notable development is the use of solid-state photochemistry for [2+2] cycloadditions. georgiasouthern.edu By performing these reactions in the absence of a solvent, issues related to solvent toxicity, cost, and disposal are eliminated. This approach has been successfully applied to the dimerization of cinnamic acid derivatives to produce cyclobutanes. georgiasouthern.edu

Microwave-assisted synthesis is another green technique being explored. The use of microwaves can significantly reduce reaction times and energy consumption compared to conventional heating methods. georgiasouthern.edu Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes can be used for the kinetic resolution of racemic cyclobutane derivatives or for the direct asymmetric synthesis of chiral cyclobutanes under mild, aqueous conditions. mdpi.com

The concept of atom economy is also a key consideration. Methodologies such as direct C–H functionalization are inherently more atom-economical than multi-step sequences that require the installation and removal of activating groups. acs.org The development of catalytic processes that can operate with high efficiency and selectivity further contributes to the green credentials of cyclobutane ester synthesis.

Deeper Mechanistic Understanding via Advanced Computational Studies

Advanced computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involved in cyclobutane ester synthesis. These studies provide crucial insights into the structures of transition states and intermediates, which are often difficult to probe experimentally.

DFT calculations have been instrumental in understanding the stereochemical outcomes of various reactions. For example, computational analysis of the transition states in asymmetric [2+2] cycloadditions can explain the origin of enantioselectivity and guide the design of more effective chiral catalysts. researchgate.net Similarly, DFT studies have been used to rationalize the regio- and diastereoselectivity observed in the ring-opening reactions of bicyclo[1.1.0]butanes. researchgate.netrsc.orgnih.govacs.org

Furthermore, computational modeling can shed light on the nature of reactive intermediates. For instance, the behavior of 1,4-biradical intermediates in photochemical cycloadditions and ring contractions has been investigated using DFT, providing a rationale for the observed product distributions. acs.orgnih.govresearchgate.net In transition-metal-catalyzed reactions, computational studies can help to elucidate the catalytic cycle, including the role of different ligands and the nature of the key metallacyclic intermediates. acs.orgacs.org

Table 2: Applications of Computational Studies in Cyclobutane Ester Chemistry

| Area of Study | Computational Method | Key Insights Gained |

|---|---|---|

| Stereoselectivity in [2+2] Cycloadditions | Density Functional Theory (DFT) | Rationalization of enantiomeric excess, prediction of optimal catalyst structures. researchgate.net |

| Mechanism of Bicyclo[1.1.0]butane Ring-Opening | DFT | Understanding the factors controlling regio- and diastereoselectivity. researchgate.netrsc.orgnih.govacs.org |

| Reactivity of 1,4-Biradical Intermediates | DFT | Elucidation of reaction pathways and product distributions in photochemical reactions. acs.orgnih.govresearchgate.net |

| Transition-Metal Catalysis | DFT | Mapping of catalytic cycles, understanding ligand effects on selectivity. acs.orgacs.org |

Exploration of New Reactivity Modes and Cascade Processes

The unique reactivity of strained cyclobutane rings is being exploited to develop novel synthetic transformations and elegant cascade reactions. Donor-acceptor (D-A) cyclobutanes, which possess both electron-donating and electron-withdrawing groups, exhibit particularly interesting reactivity. They can undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of linear products that can be used in subsequent transformations. scholaris.caacs.orgnih.govproquest.com These D-A cyclobutanes can also participate in cycloaddition and rearrangement reactions. scholaris.caproquest.com

Cascade or tandem reactions that form multiple bonds and stereocenters in a single operation are highly sought after for their efficiency. Several such processes involving cyclobutane esters have been developed. For example, a tandem reaction involving a Wittig reaction followed by a ring contraction of a cyclobutane has been reported to produce functionalized cyclopropanes. researchgate.netacs.org Another elegant example is a cascade sequence initiated by an asymmetric allylic etherification, which is followed by an intramolecular [2+2] photocycloaddition to generate chiral cyclobutanes with excellent stereocontrol. figshare.com

Radical cascade reactions have also been employed for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes, involving the cleavage of multiple C-H bonds. rsc.orgrsc.org Furthermore, photoredox-catalyzed radical addition-polar cyclization cascades provide a novel route to structurally diverse cyclobutanes. nih.gov

Design and Synthesis of Highly Functionalized Cyclobutane Scaffolds for Diverse Applications

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of molecules with specific functions, particularly in medicinal chemistry and materials science. There is a growing interest in the synthesis of highly substituted and polycyclic cyclobutane derivatives that can serve as bioisosteres for more common structural motifs like aromatic rings or conformationally flexible alkyl chains. nih.govru.nlpharmablock.com

In drug discovery, the incorporation of a cyclobutane scaffold can lead to improved pharmacological properties such as increased metabolic stability, enhanced binding affinity, and better selectivity. nih.govru.nlpharmablock.com For instance, 1,3-disubstituted cyclobutanes are being explored as conformationally restricted linkers in drug candidates. The synthesis of these highly functionalized scaffolds often relies on the advanced synthetic methodologies discussed earlier, such as stereoselective C-H functionalization and strain-release reactions of bicyclobutanes. nih.gov

Beyond medicinal chemistry, functionalized cyclobutanes are finding applications in materials science. For example, they can be incorporated into polymers to create materials with unique thermal or mechanical properties. The ability to precisely control the substitution pattern on the cyclobutane ring is crucial for tailoring the properties of these materials. lifechemicals.com

Strategic Application in Complex Molecule Total Synthesis

The utility of the novel synthetic methodologies for cyclobutane esters is ultimately demonstrated by their successful application in the total synthesis of complex natural products. Cyclobutane-containing intermediates often serve as key building blocks, allowing for the efficient and stereocontrolled construction of challenging molecular architectures.

A notable example is the use of a cascade reaction involving a cyclobutane synthesis and fragmentation sequence in the total synthesis of the alkaloid (-)-huperzine A. nih.gov In this synthesis, an intramolecular aza-Prins reaction initiates a cascade that is terminated by the fragmentation of a cyclobutylcarbinyl cation, efficiently assembling a key bicyclic core of the natural product. nih.gov

Another elegant application is the use of cyclobutene diesters in the stereoselective synthesis of alkyl citrate (B86180) natural products. publish.csiro.au The cyclobutene intermediate provides the correct oxidation state and allows for the stereocontrolled installation of multiple stereocenters through a cascade of reactions including oxa-Michael addition and methanolysis. publish.csiro.au The inherent strain of the cyclobutane ring can also be strategically employed to facilitate ring-opening or rearrangement reactions at later stages of a synthesis, as demonstrated in the synthesis of the triquinane natural product cucumin E. researchgate.net These examples highlight the power of cyclobutane chemistry to solve complex synthetic challenges and provide access to biologically important molecules.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 1-ethylcyclobutane-1-carboxylate?

- Methodological Answer : Synthesis typically involves cyclopropanation or cyclobutane ring formation followed by esterification. For example, a protocol from a recent patent application (EP 4 374 877 A2) dissolves intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ethyl acetate, followed by addition of 4-toluenesulfonate monohydrate under reduced pressure. The mixture is concentrated, filtered, and yields the product (80%) with NMR verification .

- Key Parameters :

- Solvent: Ethyl acetate

- Temperature: Room temperature (unless specified)

- Catalyst: 4-toluenesulfonate monohydrate

- Yield Optimization: Controlled concentration and filtration steps.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, H-NMR (DMSO-D) in EP 4 374 877 A2 reveals characteristic peaks: δ 3.82 (s, 3H for ester methyl), δ 2.56–2.31 (m, 7H for cyclobutane and ethyl groups), and δ 7.48/7.12 (d, aromatic protons from toluenesulfonate) . Complementary techniques like IR spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing cyclobutane derivatives?

- Methodological Answer : Discrepancies often arise from steric strain in cyclobutane rings or dynamic conformational changes. To resolve this:

Variable Temperature (VT) NMR : Detect ring-flipping dynamics by observing coalescence of split peaks at elevated temperatures.

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts.

Crystallographic Validation : Use X-ray diffraction (as in ) to confirm spatial arrangements that influence NMR splitting patterns .

Q. What computational methods are used in retrosynthetic analysis of cyclobutane-containing esters?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like PISTACHIO and REAXYS to propose synthetic routes. For example, retrosynthesis of methyl 2-cyanocyclobutane-1-carboxylate prioritizes precursors based on plausibility scores (min. 0.01) and reaction feasibility. This approach identifies one-step pathways using reagents like NaCN for cyano group introduction .

- Table: Example Retrosynthetic Parameters

| Parameter | Value/Model |

|---|---|

| Precursor Scoring | Relevance Heuristic |

| Plausibility Threshold | 0.01 |

| Template Set | Pistachio/Reaxys |

Q. How do steric effects in cyclobutane rings influence reaction pathways (e.g., substitution vs. elimination)?

- Methodological Answer : The strained cyclobutane ring increases reactivity but limits steric accessibility. For instance, nucleophilic substitution at the ester group of this compound may compete with β-hydride elimination due to ring constraints. To mitigate:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Base Selection : Weak bases (e.g., KCO) minimize elimination pathways.

- Kinetic Studies : Monitor reaction progress via GC-MS to optimize conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting yield data in cyclobutane ester synthesis?

- Methodological Answer : Contradictions often stem from impurity profiles or unoptimized workup steps. Strategies include:

- HPLC-Purity Analysis : Quantify byproducts (e.g., diastereomers from incomplete ring closure).

- Reaction Monitoring : Use in-situ FTIR to track esterification completion.

- Reproducibility Checks : Compare protocols across literature (e.g., EP 4 374 877 A2 vs. cyclopropane analogs in ) to identify critical variables .

Q. What statistical methods are appropriate for analyzing thermodynamic data (e.g., activation energy) in cyclobutane reactions?

- Methodological Answer : Arrhenius plots and Eyring equations are standard. For example, viscosity data for ethyl lactate (a solvent analog) calculates activation energy () and volume () using linear fits of ln(η) vs. 1/T and pressure dependencies (Fig. 9 in ). Apply similar methods to cyclobutane ester kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.